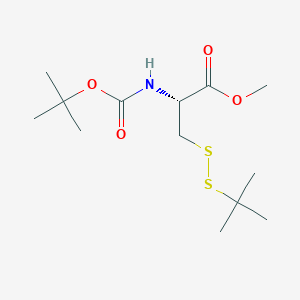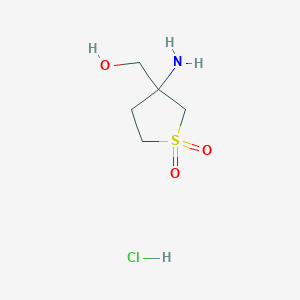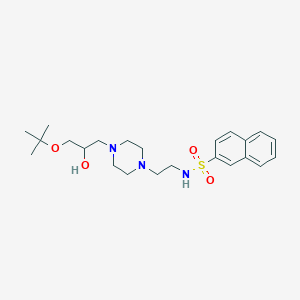
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide is an intriguing organic compound. Given its complex structure, it has captured interest across various scientific fields, particularly in chemistry and pharmaceuticals. This compound's unique arrangement allows for diverse functional properties, making it a subject of comprehensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide involves multiple steps
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch processes, ensuring high purity and yield. Reaction conditions often include controlled temperatures and pressures, optimized for each synthetic step to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under controlled conditions to introduce additional functional groups or modify existing ones.
Reduction: Selective reduction reactions can be used to alter the sulfonamide moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the naphthalene ring or the piperazine moiety.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific solvents and temperature control.
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction might yield amines or alcohols. Substitution reactions can produce a range of derivatives with modified pharmacological properties.
Scientific Research Applications
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide finds applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique pharmacokinetic properties.
Industry: : Utilized in the development of novel materials and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to physiological changes. Pathways involved may include signal transduction pathways, where the compound affects the function of key proteins.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to similar compounds, N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which provides distinctive pharmacological and chemical properties.
List of Similar Compounds:N-(2-(4-(3-ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide
N-(2-(4-(3-methoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide
N-(2-(4-(3-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide
These similar compounds share structural elements with this compound but differ in their functional groups, affecting their respective properties and applications.
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4S/c1-23(2,3)30-18-21(27)17-26-14-12-25(13-15-26)11-10-24-31(28,29)22-9-8-19-6-4-5-7-20(19)16-22/h4-9,16,21,24,27H,10-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQNYDMRINPOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2716326.png)
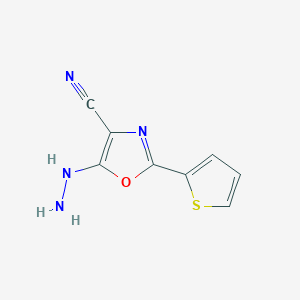

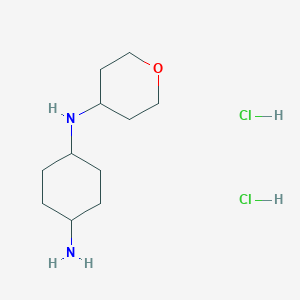
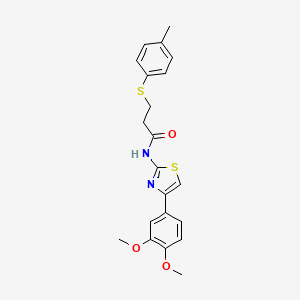
![1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2716333.png)
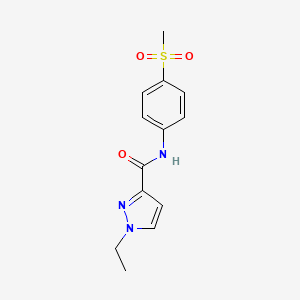
![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)
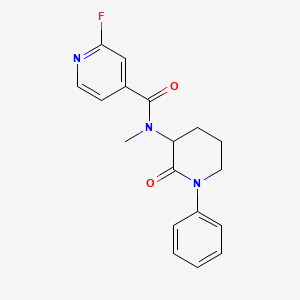

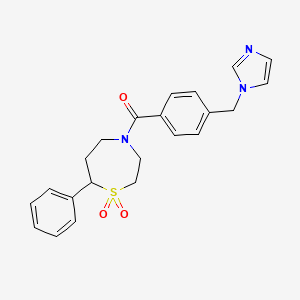
![1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2716345.png)
